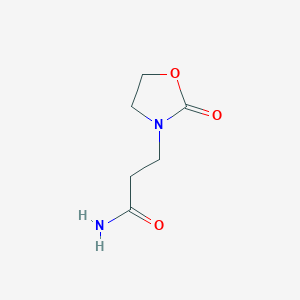

N-(2-carbamoylethyl)oxazolidinone

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2-oxo-1,3-oxazolidin-3-yl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O3/c7-5(9)1-2-8-3-4-11-6(8)10/h1-4H2,(H2,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEVTWSSVGPXZCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)N1CCC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127914-05-0 | |

| Record name | 3-(2-oxo-1,3-oxazolidin-3-yl)propanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Oxazolidinone Ring Construction

Classical and Contemporary Approaches to Oxazolidinone Synthesis

The construction of the oxazolidinone ring can be achieved through a variety of synthetic strategies, ranging from classical cyclization reactions to modern catalytic methods. These approaches offer different advantages in terms of substrate scope, efficiency, and stereocontrol.

Carbamatization and Cyclization Pathways

A common and versatile strategy for oxazolidinone synthesis involves the formation of a carbamate (B1207046) intermediate followed by an intramolecular cyclization. This pathway allows for the introduction of diverse substituents on the nitrogen atom of the oxazolidinone ring.

The direct functionalization of C(sp³)–H bonds represents a powerful and atom-economical approach to the synthesis of cyclic compounds. In the context of oxazolidinone synthesis, intramolecular C-H amination of carbamate derivatives has emerged as a promising strategy. This transformation is typically catalyzed by transition metals, such as rhodium and palladium, which facilitate the insertion of a nitrene intermediate into a C-H bond.

For instance, rhodium(II) carboxylates are effective catalysts for the cyclization of aliphatic carbamates to form oxazolidinones. The reaction proceeds via the in situ generation of a rhodium nitrenoid, which then undergoes an intramolecular C-H insertion. This method is known for its high degree of stereospecificity. Similarly, palladium-catalyzed allylic C-H amination has been developed for the synthesis of vinyl-substituted oxazolidinones from homoallylic carbamates. More recently, the use of visible-light photocatalysis has provided a milder alternative for this type of transformation.

Enzymatic approaches, utilizing engineered myoglobin (B1173299) variants, have also been explored for the enantioselective C(sp³)–H amination of N-acetoxyamides to construct chiral 2-oxazolidinones, demonstrating the potential of biocatalysis in this field.

While direct examples for the synthesis of N-(2-carbamoylethyl)oxazolidinone using this method are not prevalent in the literature, the general principles are applicable. A hypothetical precursor, such as an N-substituted carbamate bearing the 2-carbamoylethyl group, could potentially undergo intramolecular C-H amination at an appropriate position on the alkyl chain to furnish the desired oxazolidinone ring. The specific catalyst and reaction conditions would need to be optimized for this particular substrate.

A well-established and widely used method for the synthesis of N-aryl-oxazolidinones involves the reaction of N-aryl-carbamates with epichlorohydrin (B41342). arkat-usa.orgresearchgate.netunipa.itresearchgate.netarkat-usa.org This reaction is typically carried out in the presence of a base, which facilitates the deprotonation of the carbamate nitrogen, followed by nucleophilic attack on the epoxide ring of epichlorohydrin and subsequent intramolecular cyclization.

Research has shown that the choice of base and solvent significantly influences the reaction outcome. researchgate.net For example, the use of lithium hydroxide (B78521) (LiOH) as the base in dimethylformamide (DMF) at room temperature has been found to provide good to excellent yields of various N-aryl-oxazolidinones. arkat-usa.orgresearchgate.net The reaction is often enantiospecific, meaning that the stereochemistry of the starting epichlorohydrin is retained in the final product. arkat-usa.orgresearchgate.net

This methodology has been successfully applied to the synthesis of several biologically active N-aryl-oxazolidinones, including analogues of the antibiotic linezolid (B1675486). arkat-usa.orgresearchgate.net While the direct synthesis of this compound via this route would involve an N-alkyl instead of an N-aryl carbamate, the fundamental reaction principle remains applicable. The nucleophilic carbamate would react with epichlorohydrin to form an intermediate that subsequently cyclizes to the oxazolidinone.

Table 1: Synthesis of N-Aryl-Oxazolidinones from N-Aryl-Carbamates and Epichlorohydrin

| N-Aryl-Carbamate | Base | Solvent | Temperature | Yield (%) | Reference |

| Ethyl 4-bromo-3-fluorophenylcarbamate | LiOH | DMF | Room Temp. | 62 | researchgate.net |

| Methyl 3-chlorophenylcarbamate | LiOH | DMF | Room Temp. | 85 | researchgate.net |

| Ethyl 4-cyanophenylcarbamate | LiOH | DMF | Room Temp. | 78 | researchgate.net |

| Methyl 3,4-difluorophenylcarbamate | LiOH | DMF | Room Temp. | 90 | researchgate.net |

This table presents data for the synthesis of N-aryl-oxazolidinones as specific data for this compound was not available in the searched literature.

A greener and more atom-economical approach to oxazolidinone synthesis involves the direct condensation of 2-aminoalcohols with carbon dioxide (CO₂). preprints.orgnih.govresearchgate.net However, this reaction is often thermodynamically challenging. To overcome this limitation, a three-component reaction utilizing propargylic alcohols as activators has been developed. preprints.org

In this system, a catalyst, such as a copper(I) bromide/ionic liquid system, facilitates the reaction between the 2-aminoethanol, CO₂, and a propargylic alcohol. preprints.org The reaction proceeds through the formation of a key cyclic carbonate intermediate from the propargylic alcohol and CO₂. This intermediate then reacts with the 2-aminoethanol to yield the desired 2-oxazolidinone (B127357) and an α-hydroxy ketone as a byproduct. preprints.org This method offers the advantage of utilizing readily available starting materials and operating under relatively mild conditions, including atmospheric pressure of CO₂. preprints.org

For the synthesis of this compound, a suitable starting material would be 3-(2-hydroxyethylamino)propanamide. This aminoalcohol could, in principle, undergo condensation with CO₂ and a propargylic alcohol in the presence of an appropriate catalyst to afford the target molecule.

Cycloaddition Reactions in Oxazolidinone Formation

Cycloaddition reactions provide a convergent and efficient route to the oxazolidinone ring system by forming two new bonds in a single step.

The [3+2] cycloaddition of isocyanates with epoxides is one of the most common and versatile methods for the synthesis of 2-oxazolidinones. nih.govresearchgate.netmdpi.com This reaction is catalyzed by a wide range of catalysts, including both metal-based and organocatalytic systems. The reaction involves the nucleophilic attack of a catalyst on the epoxide, which activates it towards attack by the isocyanate.

This method has been adapted for solid-phase synthesis, allowing for the generation of libraries of oxazolidinone derivatives for drug discovery. nih.gov In this approach, a resin-bound epoxide is reacted with various isocyanates at elevated temperatures to produce the corresponding oxazolidinones in high yields and purity. nih.gov

To synthesize this compound using this method, the required starting materials would be an appropriate epoxide and 2-isocyanatoethanamide. The choice of catalyst would be crucial for achieving high yield and selectivity. Various catalysts, from simple Lewis acids to more complex organocatalytic systems, have been employed for this transformation.

Table 2: Catalytic [3+2] Cycloaddition of Isocyanates and Epoxides

| Epoxide | Isocyanate | Catalyst | Solvent | Temperature | Yield (%) | Reference |

| Propylene Oxide | Phenyl Isocyanate | Cr(salphen)Cl | Toluene | 100°C | 95 | * |

| Styrene Oxide | Benzyl (B1604629) Isocyanate | LiBr | Xylene | 95°C | 88 | nih.gov |

| Glycidyl Butyrate | Phenyl Isocyanate | Organocatalyst | Neat | 80°C | 92 | researchgate.net |

Data adapted from general literature on oxazolidinone synthesis as specific data for this compound was not available.

Rearrangement and Ring-Closing Approaches

Gold-catalyzed reactions have emerged as a powerful tool in organic synthesis. A mild and efficient gold(I)-catalyzed rearrangement of propargylic tert-butylcarbamates allows for the synthesis of various 5-methylene-1,3-oxazolidin-2-ones. organic-chemistry.orgorganic-chemistry.orgnih.gov This method is particularly useful for obtaining structures that are not easily accessible through other synthetic routes. nih.gov

Cationic Au(I) complexes, typically used at a loading of 1-5 mol%, effectively catalyze the conversion of N-Boc-protected alkynylamines into the corresponding alkylidene 2-oxazolidinones under very mild reaction conditions. organic-chemistry.orgorganic-chemistry.org The reaction demonstrates high yields and is tolerant of various substitutions on both the nitrogen atom and the alkyne terminus. organic-chemistry.orgorganic-chemistry.org The proposed mechanism involves the nucleophilic attack of the carbamate on the gold-activated alkyne, followed by cyclization. organic-chemistry.org

Table 2: Gold-Catalyzed Synthesis of Alkylidene 2-Oxazolidinones

| Catalyst | Substrate | Reaction Conditions | Yield (%) | Reference |

| Cationic Au(I) complex | N-Boc-protected alkynylamines | Mild conditions, 1-5 mol% catalyst | High | organic-chemistry.orgorganic-chemistry.org |

| Gold(I) | Propargylic tert-butylcarbamates | Mild conditions | - | nih.gov |

This table highlights the general conditions and substrates for this methodology.

Intramolecular hydroamidation of amide alkenes provides a direct route to cyclic amide structures, including oxazolidinones. Gold-catalyzed intramolecular hydroamination of N-aryl-O-propargyl carbamates has been shown to efficiently produce (Z)-N-aryl-4-benzyliden-2-oxazolidinones through a 5-exo-dig cyclization. researchgate.net This reaction proceeds in acetonitrile (B52724) at elevated temperatures and requires a base co-catalyst such as tBuOK or KOH. researchgate.net The method is tolerant of various substituted aryl groups. researchgate.net

More broadly, nickel-hydride (NiH)-catalyzed asymmetric hydroamidation of alkenyl boronates using dioxazolones as amidating reagents has been developed for the synthesis of enantioenriched α-aminoboronates. nih.gov While not directly yielding an oxazolidinone in this specific example, the principle of intramolecular hydroamidation of an alkene C=C bond is demonstrated. This transformation proceeds under mild conditions and exhibits high enantioselectivity. nih.gov

Catalyst Systems and Reaction Environment Optimization

Biocatalytic Strategies for Enantioselective Synthesis

For instance, the kinetic resolution of racemic ketones using ketoreductases (KREDs) can provide highly enantioselective access to sterically hindered chiral ketones, which can be valuable intermediates in multi-step syntheses. acs.org Similarly, the stereoselective reduction of diketo esters catalyzed by a single diketoreductase offers an efficient route to chiral side chains used in the synthesis of statins. nih.gov These examples underscore the potential of biocatalysis to generate chiral synthons that could be elaborated into complex molecules like chiral oxazolidinones. The integration of cyclases from biosynthetic pathways with other enzymes in cascade reactions also presents a powerful strategy for the synthesis of chiral saturated oxygen heterocycles. acs.org

Metal-Catalyzed Processes (e.g., CuBr/Ionic Liquid Systems, Palladium, Gold)

Metal-catalyzed reactions are a cornerstone of modern organic synthesis, offering efficient and selective routes to a wide array of chemical structures.

A notable example is the use of a CuBr/ionic liquid system for the three-component reaction of propargylic alcohols, 2-aminoethanols, and CO2 to produce 2-oxazolidinones. mdpi.compreprints.org This system is efficient, recyclable, and operates under mild conditions, including atmospheric pressure of CO2, with low metal loading. mdpi.compreprints.org The combination of CuI with a tetrabutylphosphonium (B1682233) imidazolium (B1220033) ionic liquid also effectively catalyzes the three-component reaction of terminal propargylic alcohols, amines, and CO2 at room temperature. nih.gov A four-component coupling of amines, aldehydes, terminal alkynes, and CO2 catalyzed by Cu(I) also yields (Z)-5-alkylidene-oxazolidin-2-ones. researchgate.net

Palladium-catalyzed N-arylation of 2-oxazolidinones with aryl chlorides or bromides provides a direct method for the synthesis of 3-aryl-2-oxazolidinones. organic-chemistry.orgnih.gov These reactions often utilize palladium complexes with various phosphine (B1218219) ligands in the presence of a weak base. nih.gov Palladium catalysis has also been employed in the synthesis of other heterocyclic compounds through C-H functionalization and intramolecular bond formation, highlighting its versatility. organic-chemistry.orgnih.govacs.org

Gold catalysis , as previously discussed in the context of propargylic carbamate rearrangement, is also a key method for oxazolidinone synthesis. organic-chemistry.orgorganic-chemistry.orgnih.gov Gold catalysts can also be used in the intramolecular hydroamination of N-allylic ureas to form related five-membered heterocyclic ureas (imidazolidin-2-ones). mdpi.com

Table 3: Overview of Selected Metal-Catalyzed Processes for Oxazolidinone Synthesis

| Metal Catalyst System | Reaction Type | Substrates | Product | Reference |

| CuBr / Ionic Liquid | Three-component reaction | Propargylic alcohol, 2-aminoethanol, CO2 | 2-Oxazolidinone | mdpi.compreprints.org |

| CuI / Ionic Liquid | Three-component reaction | Propargylic alcohol, amine, CO2 | Oxazolidinone | nih.gov |

| Cu(I) | Four-component coupling | Amine, aldehyde, alkyne, CO2 | (Z)-5-Alkylidene-oxazolidin-2-one | researchgate.net |

| Palladium(II) acetate (B1210297) | N-arylation | 2-Oxazolidinone, Aryl halide | 3-Aryl-2-oxazolidinone | organic-chemistry.orgnih.gov |

| Cationic Gold(I) | Rearrangement | N-Boc-protected alkynylamine | Alkylidene 2-oxazolidinone | organic-chemistry.orgorganic-chemistry.org |

This table provides a summary of various metal-catalyzed approaches to oxazolidinone synthesis.

Organocatalysis in Oxazolidinone Formation

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative for the construction of chiral molecules. youtube.com In the context of oxazolidinone synthesis, organocatalysts can facilitate various bond-forming reactions with high enantioselectivity.

One prominent approach involves the use of chiral organocatalysts to promote the asymmetric aldol (B89426) reaction, which can be a key step in building the chiral backbone of the oxazolidinone ring. nih.govresearchgate.net For instance, proline and its derivatives are effective catalysts for the direct asymmetric aldol reaction between aldehydes and ketones. youtube.com This strategy has been successfully applied to the synthesis of the antibacterial agent linezolid, which shares the core oxazolidinone structure. nih.govresearchgate.netacs.org The process often involves the formation of an enamine intermediate from the catalyst and one of the carbonyl compounds, which then reacts with the other carbonyl partner in a stereocontrolled manner. youtube.com

Another organocatalytic strategy involves the use of bifunctional catalysts, such as Cinchona alkaloids. These molecules possess both a basic nitrogen atom and a hydroxyl group that can act as a hydrogen-bond donor, allowing them to activate both the nucleophile and the electrophile simultaneously. mdpi.com This dual activation mode can lead to high levels of stereocontrol in reactions that form the oxazolidinone ring or its precursors.

Furthermore, organocatalysis can be employed in the cyclization step itself. For example, phosphazene bases have been shown to catalyze the intramolecular hydroamidation of alkene-containing amides to form various cyclic structures, including oxazolidinones. organic-chemistry.org Tetraarylphosphonium salts have also been utilized as bifunctional Brønsted acid/halide ion catalysts for the [3+2] coupling of isocyanates and epoxides to yield oxazolidinones. organic-chemistry.org A polystyrene-supported version of 1,5,7-triazabicyclodec-5-ene (TBD) has been used as a recyclable catalyst for converting epoxy amines into oxazolidinones using carbon dioxide as a C1 source in a continuous flow system. rsc.org

Table 1: Examples of Organocatalysts in Oxazolidinone Synthesis

| Catalyst Type | Reaction | Key Features |

| Proline and Derivatives | Asymmetric Aldol Reaction | Metal-free, forms chiral backbone. nih.govresearchgate.netyoutube.com |

| Cinchona Alkaloids | Various | Bifunctional activation, high stereocontrol. mdpi.com |

| Phosphazene Bases | Intramolecular Hydroamidation | Catalytic cyclization of alkene-containing amides. organic-chemistry.org |

| Tetraarylphosphonium Salts | [3+2] Cycloaddition | Brønsted acid/halide ion catalysis for isocyanate and epoxide coupling. organic-chemistry.org |

| Polystyrene-supported TBD | Cyclization of Epoxy Amines | Recyclable, uses CO2 as a C1 source, suitable for flow chemistry. rsc.org |

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has gained significant traction as a method to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. organic-chemistry.orgresearchgate.net This technology has been effectively applied to the synthesis of oxazolidinone rings.

A notable advantage of microwave irradiation is the rapid and efficient formation of the oxazolidinone ring from precursors like ethanolamines and urea (B33335) or diethyl carbonate. organic-chemistry.orgmdpi.com For example, the treatment of various amino alcohols with diethyl carbonate under microwave irradiation (125–135 °C) has been shown to produce 4-substituted oxazolidin-2-ones in significantly higher yields and drastically reduced reaction times compared to traditional methods. researchgate.netmdpi.com This approach often utilizes a small amount of a polar solvent like nitromethane (B149229) to enhance microwave absorption and create localized heating. organic-chemistry.org

Microwave assistance has also been employed in solid-phase organic synthesis (MA-SPOS) of oxazolidinone antimicrobials, demonstrating its utility in combinatorial chemistry and drug discovery. nih.gov Furthermore, microwave-assisted protocols have been developed for multicomponent reactions, such as the L-proline-mediated three-component Mannich reaction followed by cyclization to form the oxazolidinone core. nih.gov This method offers an efficient route to novel oxazolidinone analogues using readily available reagents. nih.gov

The benefits of microwave-assisted synthesis in this context include:

Reduced Reaction Times: Reactions that might take hours under conventional heating can often be completed in minutes. organic-chemistry.org

Improved Yields: Higher product yields are frequently observed. researchgate.netmdpi.com

Simplified Workup: Cleaner reactions can lead to easier purification. organic-chemistry.org

Environmental Benefits: The reduction in reaction time and potential for solvent-free conditions contribute to greener chemistry. organic-chemistry.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Oxazolidinone Synthesis

| Parameter | Conventional Method | Microwave-Assisted Method |

| Reaction Time | Hours to days researchgate.net | Minutes organic-chemistry.org |

| Yield | Moderate nih.gov | Often higher researchgate.netmdpi.com |

| Energy Consumption | Higher | Lower |

| Reaction Conditions | Often requires high boiling point solvents | Can be performed under solvent-free or reduced solvent conditions organic-chemistry.orgbeilstein-archives.org |

Stereochemical Control in Oxazolidinone Synthesis

The biological activity of oxazolidinones is often highly dependent on their stereochemistry. Therefore, controlling the absolute and relative configuration of stereocenters within the oxazolidinone ring is of paramount importance.

Enantiospecific Syntheses

Enantiospecific synthesis aims to transfer the chirality of a starting material to the product. In the context of oxazolidinone synthesis, this often involves starting from readily available chiral precursors.

A common and effective strategy is the use of enantiomerically pure amino alcohols, which can be derived from amino acids. The cyclization of these chiral amino alcohols, for instance with reagents like diethyl carbonate or phosgene (B1210022) derivatives, proceeds with retention of configuration to yield optically active oxazolidinones. mdpi.com Another approach involves the use of chiral epoxides, such as (R)-glycidyl butyrate, which can react with N-lithiated N-aryl carbamates to produce N-aryl-(5R)-hydroxymethyl-2-oxazolidinones directly. orgsyn.org This method has the advantage of avoiding the use of hazardous aryl isocyanates. orgsyn.org

Palladium-catalyzed reactions have also been employed for the stereospecific synthesis of complex oxazolidinones. For example, a Pd(0)-catalyzed ionization/cyclization of a bis-carbamate derived from an allylic cis-diol has been used to create a tetracyclic oxazolidinone derivative. tandfonline.com Similarly, a Pd-catalyzed ring-opening cyclization of 2-vinylaziridines with carbon dioxide can afford 5-vinyloxazolidinones with high regio- and stereoselectivity. organic-chemistry.org

The stereospecificity of these reactions is crucial for producing a single enantiomer of the target oxazolidinone, which is often essential for its desired biological activity.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org Evans' oxazolidinones are a classic example of highly effective chiral auxiliaries. rsc.orgresearchgate.net These auxiliaries are typically N-acylated, and the resulting chiral N-acyl oxazolidinone can control the stereochemistry of various reactions, such as alkylations and aldol condensations, at the α-carbon of the acyl group. rsc.orgresearchgate.net

The oxazolidinone auxiliary provides a sterically defined environment that biases the approach of reagents to one face of the enolate, leading to the formation of one diastereomer in preference to the other. The auxiliary can then be cleaved under mild conditions to reveal the chiral product and can often be recovered for reuse. wikipedia.orgresearchgate.net This method is particularly valuable in the early stages of drug discovery for the reliable synthesis of enantiomerically pure compounds. rsc.orgresearchgate.net

For example, in the synthesis of complex natural products, chiral oxazolidinone auxiliaries have been used to set multiple stereocenters with high fidelity. wikipedia.org The choice of the specific oxazolidinone auxiliary, often differing in the substituent at the C4 position (e.g., isopropyl, benzyl), can influence the level of stereocontrol. nih.govrsc.org

While the primary focus of this section is on using other chiral molecules to direct the synthesis of the oxazolidinone ring, it is important to note the reciprocal role of oxazolidinones as chiral auxiliaries themselves, as this highlights their significance in the broader field of asymmetric synthesis.

Table 3: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Application | Key Feature |

| (4R,5S)-4-methyl-5-phenyloxazolidin-2-one | Asymmetric Aldol Reactions | Provides high diastereoselectivity. |

| (S)-4-benzyl-2-oxazolidinone | Asymmetric Alkylation | Widely used, commercially available. nih.govrsc.org |

| (S)-4-isopropyl-2-oxazolidinone | Asymmetric Alkylation | Offers different steric environment compared to the benzyl derivative. nih.govrsc.org |

| Camphorsultam | Asymmetric Michael Addition | Can offer superior stereoselectivity in certain reactions compared to oxazolidinones. wikipedia.org |

Elucidation of Reaction Mechanisms in Oxazolidinone Chemistry

Catalytic Mechanism Investigations

The use of catalysts has revolutionized the synthesis of oxazolidinones, enabling milder reaction conditions, improved yields, and enhanced stereoselectivity. Understanding the mechanisms by which these catalysts operate is crucial for the development of more efficient synthetic protocols.

Metal-catalyzed reactions, particularly those involving palladium and copper, have emerged as powerful tools for the synthesis of N-aryl oxazolidinones. organic-chemistry.org In these reactions, the choice of ligand is critical and strongly influences the reaction outcome. Ligands can play several roles, including stabilizing the metal center, modulating its reactivity, and facilitating key elementary steps in the catalytic cycle.

For instance, in the palladium-catalyzed N-arylation of 2-oxazolidinones, phosphine (B1218219) ligands are commonly employed. organic-chemistry.org These ligands coordinate to the palladium center and influence the rates of oxidative addition and reductive elimination, the two key steps in the catalytic cycle. Similarly, in copper-catalyzed N-arylation reactions, ligands such as N,N'-bis(pyridin-2-ylmethyl)oxalamide (BPMO) have been shown to be highly effective, enabling the reaction to proceed at room temperature. organic-chemistry.org The ligand facilitates the formation of a reactive copper-amide species and promotes the subsequent coupling with the aryl halide.

The development of metal-ligand cooperative catalysis represents a significant advancement in this area. In these systems, both the metal center and the ligand actively participate in the catalytic transformation, often leading to enhanced reactivity and selectivity.

The use of carbon dioxide (CO2) as a C1 building block for the synthesis of oxazolidinones is an attractive approach from a green chemistry perspective. rsc.orgnih.govnih.gov Several catalytic systems have been developed for this transformation, and proposed catalytic cycles provide a framework for understanding their mechanisms.

One such system employs a CuI/ionic liquid catalyst for the one-pot reaction of amines, aldehydes, and alkynes with CO2 to produce 2-oxazolidinones. rsc.org The proposed catalytic cycle likely involves the activation of the substrates by the copper catalyst and the ionic liquid, facilitating the incorporation of CO2 and the subsequent cyclization.

Another example is the use of SCS indenediide palladium complexes for the preparation of 2-oxazolidinones from CO2. scilit.com In this metal-ligand cooperative system, the palladium complex is thought to activate the substrates and facilitate the key bond-forming steps. The catalytic cycle likely involves the coordination of the starting materials to the palladium center, followed by the insertion of CO2 and the final ring-closing reductive elimination to release the oxazolidinone product and regenerate the active catalyst.

The reaction of β-haloamines with CO2 in the presence of a base has also been shown to be an efficient, catalyst-free method for synthesizing 2-oxazolidinones. nih.gov DFT calculations have been used to study the reaction mechanism, providing insights into the activation of CO2 and the subsequent cyclization steps.

Computational Chemistry and Theoretical Modeling of Oxazolidinones

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in elucidating the electronic structure, reactivity, and spectroscopic properties of oxazolidinone systems.

DFT has been successfully employed to investigate the complex mechanisms of oxazolidinone synthesis. Theoretical studies have unraveled the intricacies of reactions such as the organocatalytic cascade reaction of stable sulfur ylides and nitro-olefins to produce oxazolidinones. acs.orgnih.gov This process is catalyzed sequentially by thiourea (B124793) and N,N-dimethylaminopyridine (DMAP). acs.orgnih.gov

DFT calculations, particularly using the M06-2X functional which is effective for noncovalent interactions, have shown that the rate- and stereoselectivity-determining step is the initial addition of the sulfur ylide to the nitro-olefin. acs.org These studies revealed two competing reaction channels:

A pathway where a nitro-cyclopropane is formed first, which is then converted into an isoxazoline (B3343090) N-oxide through a rearrangement catalyzed by DMAP. acs.orgnih.gov

A more direct channel that generates the isoxazoline N-oxide intermediate straight away. acs.orgnih.gov

The research confirmed that DMAP acts as a crucial nucleophilic catalyst in the reaction. acs.orgnih.gov Furthermore, theoretical calculations have been used to confirm the involvement of a Hofmann rearrangement in the cascade organocatalysis, a finding that was established for the first time through these computational methods. nih.gov DFT has also been applied to study the synthesis of chiral oxazolidin-2-ones from N-alkoxycarbonyl amino epoxides, confirming the regioselection of the cyclocarbamation reaction. rsc.org In other studies, DFT at the B3LYP/6-31G(d,p) level has been used to optimize the molecular geometry of novel sulfamoyloxy-oxazolidinones. nih.gov

A significant strength of quantum chemical calculations is the ability to map the energetic landscape of a reaction, including the energies of reactants, products, intermediates, and transition states. This allows for the validation of proposed reaction mechanisms and the prediction of reaction feasibility and selectivity.

For the synthesis of oxazolidinones via the cascade reaction, DFT calculations demonstrated that a previously proposed mechanism was unlikely due to a prohibitively high reaction energy barrier. nih.gov A more feasible 10-step mechanism was computationally determined, featuring a significantly lower energy barrier, which was in better agreement with experimental observations. nih.gov The calculated free energy profile for the formation of oxazolidinone products provides detailed mechanistic insights that can guide catalyst development to improve reactivity and selectivity. researchgate.net

These computational models can predict diastereoselectivity with high accuracy. For instance, in the synthesis of oxazolidinones, the calculated diastereomeric ratio (dr) using the M06-2X functional was found to be very close to the experimental result of >95:5. acs.org This predictive power stems from the accurate calculation of the transition state energies for the competing pathways leading to different stereoisomers.

Table 1: Example of Predicted Energetic Data for Oxazolidinone Reactions This table is illustrative and compiles representative data types found in cited literature.

| Reaction Step/Pathway | Calculation Method | Predicted Parameter | Value (kcal/mol) | Reference |

|---|---|---|---|---|

| DMAP-catalyzed rearrangement | DFT (Continuum Solvation) | Reaction Energy Barrier | Lowered vs. previous proposals | nih.gov |

| Stereoselectivity-determining step | DFT (M06-2X) | Free Energy Difference (ΔG‡) | Varies between pathways | acs.org |

| Oxazolidinone Formation | PBE/BS2 | Relative Free Energy (ΔGsol) | Provided for different pathways | researchgate.net |

Molecular Simulation Techniques

Molecular simulations, especially molecular dynamics, offer a way to study the time-dependent behavior of oxazolidinones, particularly their interactions with large biological macromolecules like the ribosome.

MD simulations are used to model the physical movements of atoms and molecules over time, providing a detailed view of the dynamic interactions between a ligand and its receptor. For oxazolidinones like Linezolid (B1675486), which target the bacterial ribosome, MD simulations have been instrumental. nih.govmdpi.com These simulations can reveal the most probable structure of the oxazolidinone-ribosome complex, sometimes identifying noncanonical binding sites that are not apparent from static X-ray crystallography structures alone. nih.gov

In studies of novel linezolid-based oxazolidinones, MD simulations were performed to validate molecular docking results. mdpi.comnih.gov By analyzing parameters such as the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) over the simulation period (e.g., 100 ns), researchers can assess the stability of the protein-ligand complex. A stable RMSD pattern for an oxazolidinone complex compared to the unbound protein suggests a stable binding interaction. mdpi.com These simulations also provide detailed information on the persistence of intermolecular interactions, such as hydrogen bonds, which are critical for binding. mdpi.com

Predicting how strongly a drug candidate will bind to its target is a cornerstone of computational drug design. Molecular docking is a primary technique used for this purpose. It predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net The strength of the interaction is then estimated using a scoring function, which often calculates a binding energy score.

For novel oxazolidinone-sulphonamide/amide conjugates, docking studies against the 50S ribosomal unit (PDB: 6DDD) and peptidyl-transferase protein (PDB: 3DLL) have been performed. mdpi.com These studies calculate binding energies (in kcal/mol) and inhibition constants (Ki), allowing for the ranking of different derivatives. mdpi.comnih.gov For example, certain novel oxazolidinones displayed higher binding affinities (more negative binding energy scores) than the parent drug, linezolid, suggesting potentially greater potency. mdpi.comnih.gov These interactions are often stabilized by multiple hydrogen bonds and other non-covalent interactions like π-π stacking and π-alkyl interactions. mdpi.com

Table 2: Example of Predicted Binding Affinities for Oxazolidinone Derivatives This table is illustrative and compiles representative data types found in cited literature.

| Compound | Molecular Target (PDB ID) | Docking Program | Predicted Binding Energy (kcal/mol) | Predicted Inhibition Constant (µM) | Reference |

|---|---|---|---|---|---|

| Oxazolidinone 2 | 50S Ribosomal Unit (6DDD) | AutoDock Vina | -6.36 | 187.94 | mdpi.com |

| Oxazolidinone 2 | Peptidyl-transferase (3DLL) | AutoDock Vina | -6.37 | 170.07 | mdpi.com |

| Oxazolidinone 3a | 50S Ribosomal Unit (6DDD) | AutoDock Vina | -6.11 | 301.19 | mdpi.com |

| Linezolid | 50S Ribosomal Unit (6DDD) | AutoDock Vina | -5.73 | 610.97 | mdpi.com |

| Compound 1 | Antimalarial Protein (5JWA) | Discovery Studio (cDOCKER) | -32.50 | Not Reported | researchgate.net |

Virtual Screening and Design

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.govacs.org This approach, combined with rational drug design, has been effectively applied to the oxazolidinone class.

Computational methods have been used to identify novel oxazolidinone chemotypes that inhibit enzymes like LpxC, a target in Gram-negative bacteria. acs.org Aided by numerous crystal structures, virtual screening led to the discovery of oxazolidinone inhibitors with potent in vitro activity against challenging pathogens like P. aeruginosa. acs.org

Furthermore, three-dimensional quantitative structure-activity relationship (3D-QSAR) models have been developed to guide the design of new oxazolidinone antibacterial agents. nih.gov Using methods like Comparative Molecular Field Analysis (CoMFA), researchers can build a predictive model based on a series of known compounds. nih.gov Such models provide insights into how steric and electrostatic fields of the molecule influence its biological activity. This guided the successful synthesis of new oxazolidinone compounds with high inhibitory activity, where the experimental results were in good agreement with the theoretical predictions. nih.gov However, studies benchmarking various docking programs for virtual screening of oxazolidinones against the ribosomal RNA pocket highlight that the high flexibility of the target can make accurate prediction challenging, underscoring the need to validate protocols carefully. nih.govflinders.edu.au

Computational Screening of Catalytic Systems

The synthesis of the oxazolidinone ring is a critical step that can be achieved through various catalytic pathways. Computational screening allows for the rapid and efficient evaluation of potential catalysts and reaction conditions, saving significant time and resources compared to purely experimental approaches.

One prominent example involves the green synthesis of 2-oxazolidinones from propargylic alcohols, 2-aminoethanols, and carbon dioxide (CO₂). mdpi.com Researchers have employed computational screening to identify an optimal catalytic system. mdpi.com This process involves evaluating a matrix of different catalysts and conditions to maximize product yield. For instance, various copper salts and ionic liquids (ILs) were screened for their efficacy in promoting this three-component reaction. mdpi.com Blank experiments confirmed that the reaction does not proceed without a catalyst. mdpi.com The screening revealed that a system combining a copper(I) salt with a specific ionic liquid was highly effective. mdpi.com

Detailed findings from such a screening process are often tabulated to compare the performance of different catalytic systems directly.

Interactive Table: Screening of Catalytic Systems for 2-Oxazolidinone (B127357) Synthesis Users can sort the table by clicking on the headers to compare the effectiveness of different catalysts, solvents, and conditions.

| Entry | Catalyst (mol%) | Ionic Liquid | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | CuBr (0.5) | [C₄C₁im][OAc] | None | 60 | 24 | 88 |

| 2 | CuI (0.5) | [C₄C₁im][OAc] | None | 60 | 24 | 75 |

| 3 | CuCl (0.5) | [C₄C₁im][OAc] | None | 60 | 24 | 62 |

| 4 | Cu(OAc)₂ (0.5) | [C₄C₁im][OAc] | None | 60 | 24 | 55 |

| 5 | CuBr (0.5) | [C₄C₁im][BF₄] | None | 60 | 24 | 45 |

| 6 | CuBr (0.5) | [C₄C₁im][PF₆] | None | 60 | 24 | 38 |

| 7 | CuBr (0.5) | None | DMSO | 60 | 24 | 25 |

| 8 | None | [C₄C₁im][OAc] | None | 60 | 24 | 0 |

Data derived from a study on the green synthesis of 2-oxazolidinones. mdpi.com The combination of CuBr and the ionic liquid 1-butyl-3-methylimidazolium acetate (B1210297) ([C₄C₁im][OAc]) was identified as the optimal system, efficiently promoting the reaction under just 1 atmosphere of CO₂ pressure without the need for additional ligands or bases. mdpi.com

Other studies have explored different catalytic approaches, such as using metal-organic frameworks (MOFs) as heterogeneous photocatalysts for converting N-hydroxy-carbamates into N-hydroxy-oxazolidinones. rsc.org Computational studies, in these cases, help elucidate the reaction mechanism and the role of the catalyst's structural properties, like porosity and light absorption, in achieving high yields. rsc.org

Ligand Design and Optimization via Computational Methods

Computational methods are pivotal in the rational design and optimization of ligands, which in the context of oxazolidinones, can refer to either the organic substituents on the oxazolidinone core to improve its biological activity or the ligands for the metal catalysts used in its synthesis. nih.gov Techniques such as molecular docking, virtual screening, and de novo design are central to this process. openmedicinalchemistryjournal.com

Fragment-based drug design is a powerful computational technique used to develop novel compounds. nih.gov This process involves:

Identifying Fragments: Computationally screening libraries of small molecular fragments to find those that bind effectively to a target receptor.

Growing or Linking: Using computational algorithms to "grow" new functional groups from a bound fragment or "link" multiple fragments together to create a larger, more potent molecule. nih.gov

Optimization: The resulting novel structures are then optimized for desired pharmacological properties and evaluated for their binding affinity using molecular docking simulations. openmedicinalchemistryjournal.comresearchgate.net

For oxazolidinones, these methods are applied to modify the C-ring substituents to enhance their interaction with the bacterial ribosome, their ultimate target. nih.gov Molecular docking studies, for example, can visualize the most likely interactions between oxazolidinone derivatives and the receptor protein, guiding the synthesis of more effective compounds. researchgate.net These computational tools allow for the exploration of vast chemical space to identify novel molecular structures with improved activity and better ADME (absorption, distribution, metabolism, and excretion) profiles. nih.gov

One-Descriptor Analysis (e.g., log P) in Structure-Activity Relationship Studies

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental to understanding how a molecule's chemical structure influences its biological activity. researchgate.netnih.gov In these studies, molecular descriptors are used to quantify various physicochemical properties of a compound. A one-descriptor analysis focuses on the correlation between a single important property and biological activity.

Log P, the logarithm of the partition coefficient between octanol (B41247) and water, is a key molecular descriptor that quantifies a compound's lipophilicity or hydrophobicity. cmst.eu Lipophilicity is a critical factor that affects a drug's pharmacokinetics, including its ability to diffuse across biological membranes. cmst.euresearchgate.net

For oxazolidinones, 3D-QSAR studies have been conducted using methods like Comparative Molecular Field Analysis (CoMFA). benthamdirect.comnih.govnih.gov These studies build models that correlate the antibacterial activity of a series of compounds with their structural properties. The resulting models often reveal a strong dependence on steric, electrostatic, and lipophilic factors. nih.gov

A CoMFA model for a series of (S)-3-Aryl-5-substituted oxazolidinones yielded a high cross-validated correlation coefficient (q²) of 0.681 and a non-cross-validated correlation coefficient (R²) of 0.991, indicating strong predictive power. benthamdirect.comnih.gov The analysis showed that the relative contributions of steric and electrostatic fields were 54.2% and 45.8%, respectively. benthamdirect.comnih.gov While this is a multi-descriptor model, the underlying lipophilicity (related to log P) is a crucial component of these fields and is known to influence the activity of oxazolidinones. nih.gov Guided by such models, new compounds have been designed and synthesized, with their experimentally observed activity showing good agreement with the theoretical predictions. benthamdirect.comnih.gov

Interactive Table: Statistical Results of a 3D-QSAR (CoMFA) Model for Oxazolidinones This table summarizes the statistical validation of a CoMFA model, demonstrating its robustness and predictive capability in designing new antibacterial agents.

| Statistical Parameter | Value | Description |

| q² (Cross-validated R²) | 0.681 | Indicates the predictive power of the model, determined by cross-validation. A value > 0.5 is considered good. |

| R² (Non-cross-validated R²) | 0.991 | Represents the correlation between the predicted and actual activities for the training set. A value close to 1.0 indicates a strong fit. |

| F-statistic | 266.98 | A measure of the model's statistical significance. Higher values indicate a more significant model. |

| Standard Error (SE) | 0.054 | Measures the dispersion of residuals (prediction errors). Lower values are better. |

| Steric Contribution | 54.2% | The percentage to which the steric field (molecular shape and size) contributes to the model. |

| Electrostatic Contribution | 45.8% | The percentage to which the electrostatic field (charge distribution) contributes to the model. |

Data derived from a 3D-QSAR study on (S)-3-Aryl-5-substituted oxazolidinones. benthamdirect.comnih.gov

By analyzing single descriptors like log P, or including them in more complex QSAR models, researchers can fine-tune the lipophilicity of new oxazolidinone candidates like N-(2-carbamoylethyl)oxazolidinone to optimize their absorption and distribution, leading to enhanced therapeutic potential.

Derivative Chemistry and Structural Modification of Oxazolidinones

Strategies for Diversification of Oxazolidinone Scaffolds

The diversification of the oxazolidinone core is a key strategy in the development of new analogues with improved properties. Researchers have explored various modifications at different positions of the oxazolidinone ring system.

The C5 side chain of the oxazolidinone ring is another critical site for modification. The (S)-configuration at the C5 position is essential for biological activity. mdpi.com The acetamidomethyl side chain, as seen in linezolid (B1675486), is known to make a positive contribution to antimicrobial potency through hydrogen bond donation. nih.gov However, extensive research has been conducted to find alternatives to this group to enhance potency or overcome resistance. nih.govnih.gov

Some successful modifications include the incorporation of a 1,2,3-triazol-2-yl-methyl group, which has been shown to maintain or even enhance antibacterial potency. nih.gov Conversely, molecular docking studies have indicated that introducing bulky groups at the C5 position can lead to a significant loss of activity. nih.gov In some instances, replacing the acetamide (B32628) with a thioamide or other halogenated amides has resulted in superior in vitro activities. nih.gov For example, the replacement of the carbonyl oxygen with a thiocarbonyl sulfur has been shown to enhance in vitro antibacterial activity, with some 5-thiourea derivatives exhibiting 4-8 times stronger activity than linezolid. nih.gov

A novel approach has been the development of "reverse amides," where a C-5 carboxamide functionality is introduced. acs.orgnih.gov One such compound, PF-00422602, demonstrated potent in vivo efficacy and excellent pharmacokinetic properties. acs.orgnih.gov

| C5 Side Chain Modification | Observed Effect on Activity | Reference Compound Example |

| Acetamidomethyl | Positive contribution to potency | Linezolid nih.gov |

| 1,2,3-Triazol-2-yl-methyl | Maintained or enhanced potency | - |

| Bulky Groups | Significant loss of activity | - |

| Thioamide/Halogenated Amides | Superior in vitro activity | - |

| 5-Thiourea | 4-8 fold stronger in vitro activity | - |

| C-5 Carboxamide ("Reverse Amide") | Potent in vivo efficacy | PF-00422602 acs.orgnih.gov |

A highly successful strategy for diversifying the oxazolidinone scaffold has been the incorporation of fused heterocyclic moieties, particularly at the C-ring position. nih.govacs.org This approach has led to the development of compounds with broad-spectrum activity. For instance, oxazolidinones with a fused pyrazole (B372694) C-ring have demonstrated potent activity against both Gram-positive and some fastidious Gram-negative pathogens. nih.gov Similarly, a series of novel oxazolidinones with diverse fused heteroaryl C-rings, such as a benzoxazinone (B8607429) substructure, have exhibited superior activity compared to linezolid. nih.govacs.org The synthesis of conformationally restricted oxazolidinones containing a fused pyrazole ring has also yielded analogues with potent activity. researchgate.net Furthermore, the stereocontrolled synthesis of oxazolidinonyl-fused piperidines has been explored for their potential as selective muscarinic M1 receptor agonists. rsc.org The acid-catalyzed ring-opening of oxazolidinone-fused aziridines has also been developed as a method for synthesizing 2-amino ethers. nih.govacs.org

The formation of conjugates, particularly with sulfonamides and amides, represents another avenue for modifying oxazolidinone structures. A series of linezolid-like oxazolidino-sulfonamides have been synthesized and evaluated for their antimicrobial properties. nih.gov Some of these compounds exhibited significant activity against a range of bacteria and fungi. nih.gov Similarly, the synthesis of oxazolidinone libraries of aryl amides and aryl sulfonamide derivatives has been undertaken to generate new compounds for drug development. researchgate.net The rationale behind creating these conjugates is to combine the pharmacophoric features of both moieties to achieve enhanced or novel biological activities. For instance, the sulfonamide group is a known bioisostere of the amide group and can offer improved metabolic stability and different binding interactions. nih.gov

Structure-Activity Relationship (SAR) Studies in Oxazolidinone Research

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of an oxazolidinone derivative influences its biological activity. These studies provide crucial insights for the rational design of new and more effective compounds. nih.govnih.gov

SAR studies have established several key correlations between the structural features of oxazolidinones and their activities. The initial SAR work identified the essential pharmacophoric core, which includes the (S)-configuration at C5 of the oxazolidinone ring, the acylaminomethyl group at C5, and the N-aryl substituent. mdpi.com

Key SAR Findings:

N-Aryl Substituent (B- and C-Rings): A meta-fluoro substitution on the B-ring generally increases biological activity. mdpi.com The nature of the C-ring, appended to the B-ring, significantly impacts potency, with pyridyl rings being preferable to phenyl rings in some series. acs.org Fused heterocyclic C-rings, like benzoxazinones, can lead to superior activity. nih.govacs.org

C5 Side Chain: The acetamidomethyl group is crucial for activity, acting as a hydrogen bond donor. nih.gov However, replacement of the carbonyl oxygen with a thiocarbonyl sulfur can enhance in vitro activity. nih.gov The lipophilicity of the C5 substituent also plays a significant role, with a balance needed between the hydrophilicity/hydrophobicity of the C5 group and substituents on the benzene (B151609) ring. nih.gov Elongation of the methylene (B1212753) chain or conversion of the acetamido moiety to a guanidino group has been shown to decrease activity. nih.gov

Fused Ring Systems: The introduction of fused heterocyclic systems can confer potent, broad-spectrum activity. nih.govacs.org For example, a benzothiazinyl-oxazolidinone with an acetamide or thioamide C3 side chain showed moderate to good antibacterial activity and was metabolically stable. nih.gov

The following table summarizes some key SAR findings for different regions of the oxazolidinone scaffold:

| Structural Region | Favorable Modification | Unfavorable Modification |

| N-Aryl Substituent (B-Ring) | meta-Fluoro substitution mdpi.com | - |

| C-Ring | Pyridyl ring acs.org, Fused benzoxazinone nih.govacs.org | Phenyl ring (in some cases) acs.org |

| C5 Side Chain | Acetamidomethyl nih.gov, Thiocarbonyl nih.gov | Elongated methylene chain nih.gov, Guanidino group nih.gov, Bulky groups nih.gov |

| Fused Systems | Fused pyrazole nih.gov, Fused benzothiazine nih.gov | - |

Impact of Lipophilicity on Chemical Interactions

The lipophilicity of oxazolidinone derivatives plays a crucial role in their antibacterial activity. nih.govnih.gov A study on 5-thiocarbonyl oxazolidinones revealed that the calculated logP value, which represents the lipophilicity of a compound, significantly influences its effectiveness against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). nih.govnih.gov The research highlighted the importance of a balance between the hydrophilic or hydrophobic nature of the substituent at the 5-position and the properties of the substituents on the benzene ring. nih.govnih.gov

For instance, in a series of 5-thiourea and 5-dithiocarbamate oxazolidinones, the antibacterial activity was found to be directly correlated with the molecule's hydrophobic parameters. nih.gov This suggests that optimizing the lipophilicity of these derivatives is a key strategy for improving their interaction with bacterial targets.

In the context of antimicrobial photodynamic therapy, the lipophilicity of photosensitizers influences their uptake by microbial cells. For example, positively charged photosensitizers with higher lipophilicity have demonstrated enhanced cellular uptake in yeasts, leading to improved photodynamic inactivation. mdpi.com This principle can be extrapolated to the design of oxazolidinone-based agents, where modulating lipophilicity could enhance their penetration through bacterial membranes and accumulation at the site of action.

Rational Design of Oxazolidinone Derivatives based on SAR

Structure-Activity Relationship (SAR) studies are fundamental to the rational design of new and more potent oxazolidinone derivatives. rsc.orgacs.org These studies systematically investigate how modifications to the chemical structure of the oxazolidinone core affect its biological activity. nih.govacs.org

One of the earliest and most significant findings from SAR studies was the impact of modifications at the C-5 position of the oxazolidinone ring. nih.gov For example, converting the 5-acetylaminomethyl moiety into other functional groups had a profound effect on antibacterial activity. nih.gov Specifically, replacing the carbonyl oxygen with a thiocarbonyl sulfur was shown to enhance in vitro antibacterial activity. nih.gov One such compound with a 5-thiourea group demonstrated 4-8 times stronger in vitro activity than linezolid. nih.gov Conversely, elongating the methylene chain or converting the acetamido moiety to a guanidino group led to a decrease in activity. nih.gov

More recent SAR studies have continued to explore the C-5 side chain. While the introduction of bulky groups at this position often leads to a loss of antibacterial activity, some modifications have resulted in compounds with remarkable activity, even against resistant strains. rsc.org For example, a cationic amphiphilic derivative of linezolid showed significant activity against MRSA. rsc.org

The rational design of oxazolidinone derivatives also extends to modifying the C-ring to enhance accumulation in Gram-negative bacteria by overcoming efflux pumps and improving membrane penetration. nih.govrsc.org This has led to the identification of potent analogues with activity against challenging pathogens like E. coli, A. baumannii, and P. aeruginosa. nih.govrsc.org

Interactive Data Table: SAR of C-5 Substituted Oxazolidinones

| Compound ID | C-5 Substituent Modification | Observed Activity Change | Reference |

|---|---|---|---|

| 8 | Elongation of methylene chain | Decreased antibacterial activity | nih.gov |

| 12 | Conversion of acetamido to guanidino | Decreased antibacterial activity | nih.gov |

| 16 | Replacement of carbonyl oxygen with thiocarbonyl sulfur (5-thiourea group) | 4-8 times stronger in vitro activity than linezolid | nih.gov |

| 30 | Cationic amphiphilic derivative | Significant activity against MRSA | rsc.org |

Expanding the Chemical Space of Oxazolidinone Derivatives Beyond Traditional Uses

While oxazolidinones are well-established as antibacterial agents, their versatile scaffold has led to the exploration of a much broader range of biological activities. nih.govnih.govebi.ac.uk Researchers are actively expanding the chemical space of oxazolidinone derivatives to develop novel therapeutics for various diseases. nih.govnih.govebi.ac.uk

These efforts have uncovered promising applications in several therapeutic areas, including:

Antitubercular: Modifications to the oxazolidinone structure have yielded compounds with potent activity against Mycobacterium tuberculosis.

Anticancer: Certain oxazolidinone derivatives have demonstrated cytotoxic effects against various cancer cell lines.

Anti-inflammatory: The anti-inflammatory potential of this class of compounds is an active area of investigation.

Antiviral: Researchers are exploring oxazolidinone derivatives for their ability to inhibit viral replication.

Neurological and Metabolic Disorders: The scaffold is being investigated for its potential to treat a range of neurological and metabolic conditions. nih.govrsc.org For instance, certain derivatives have shown selectivity for monoamine oxidase-A (MAO-A), an enzyme linked to depression. nih.gov

The design of these novel derivatives often involves significant structural diversification beyond the modifications seen in antibacterial agents. nih.govrsc.org For example, Zoliflodacin, a clinical candidate for treating gonorrhea, features an oxazolidinone linked to a benzisoxazole fused with a spiropyrimidinetrione, a structure that differs considerably from traditional linezolid analogues. nih.govrsc.org

Another innovative approach involves linking an oxazolidinone derivative to a cephalosporin (B10832234) with an attached siderophore. rsc.org This "Trojan Horse" strategy uses the siderophore to facilitate entry into bacteria, after which the cephalosporin is cleaved by bacterial enzymes to release the active oxazolidinone. rsc.org

The exploration of functionalized ethynyl (B1212043) oxazoles as reagents in "click chemistry" is also opening up new avenues for incorporating the oxazole (B20620) core into a wide array of drug targets, further expanding their potential applications in drug development. chemrxiv.org

Interactive Data Table: Expanded Therapeutic Applications of Oxazolidinone Derivatives

| Therapeutic Area | Example of Structural Modification or Strategy | Reference |

|---|---|---|

| Antitubercular | Structural modifications to the core oxazolidinone scaffold. | nih.govebi.ac.uk |

| Anticancer | Development of derivatives with cytotoxic properties. | nih.govebi.ac.uk |

| Anti-inflammatory | Investigation of novel derivatives with anti-inflammatory activity. | nih.govebi.ac.uk |

| Antiviral | Exploration of compounds that inhibit viral replication. | nih.gov |

| Neurological Disorders | Design of derivatives with high selectivity for MAO-A. | nih.gov |

| Gram-negative Infections | Linking oxazolidinones to siderophore-cephalosporin conjugates. | rsc.org |

| Gonorrhea | Development of Zoliflodacin with a unique fused ring system. | nih.govrsc.org |

Advanced Analytical Methodologies in Oxazolidinone Research

Chromatographic Techniques for Separation and Characterization

Chromatography is the cornerstone for separating complex mixtures and isolating specific compounds. For oxazolidinone research, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable tools.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of oxazolidinone antibiotics in various matrices, from pharmaceutical formulations to biological fluids. arkat-usa.orgnih.govnih.gov Its versatility allows for the separation of the parent drug from metabolites and degradation products. cu.edu.eg

Separation Principles: The separation is typically achieved using reversed-phase columns, most commonly a C18 column. cu.edu.eg An isocratic or gradient elution with a mobile phase consisting of an aqueous component (often with a pH modifier like triethylamine) and an organic solvent (like acetonitrile (B52724) or methanol) is employed to resolve the compounds based on their polarity. cu.edu.egmdpi.com

Detection Methods:

UV-Vis Detection: Oxazolidinones possess chromophores that allow for detection using UV-Vis spectrophotometry. For instance, the antibiotic Linezolid (B1675486) is typically detected at its absorption maximum of 254 nm or 260 nm. cu.edu.egnih.gov This method is robust, cost-effective, and suitable for routine quantification.

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS or LC-MS/MS) provides superior sensitivity and selectivity. This is particularly vital for analyzing complex biological samples where matrix interference can be significant. mdpi.com LC-MS/MS allows for the simultaneous quantification of a parent drug and its metabolites, even at very low concentrations (ng/mL levels). mdpi.com

The following table summarizes typical HPLC conditions used for the analysis of related oxazolidinone antibiotics.

| Parameter | Typical Conditions for Oxazolidinone Analysis |

| Stationary Phase | Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) cu.edu.eg |

| Mobile Phase | Acetonitrile and aqueous buffer (e.g., 0.15% Triethylamine, pH 3.5) cu.edu.eg |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min cu.edu.eg |

| Detection | UV at 254 nm cu.edu.eg or Tandem Mass Spectrometry (MS/MS) mdpi.com |

| Quantification Limit | Can reach low ng/mL levels with MS detection mdpi.com |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying volatile and thermally stable compounds. For non-volatile molecules like many oxazolidinones and their adducts, chemical derivatization is a necessary prerequisite to increase their volatility. nih.govnih.gov This technique is particularly useful in metabolomics and for studying the formation of adducts with biological macromolecules.

Derivatization: A common derivatization process involves two steps:

Methoximation: This step protects carbonyl groups (ketones and aldehydes). A reagent like methoxyamine hydrochloride in pyridine (B92270) is used. nih.gov

Silylation: This step replaces active hydrogens (on hydroxyl, carboxyl, and amine groups) with a trimethylsilyl (B98337) (TMS) group. N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a frequently used reagent for this purpose. nih.gov

Analysis and Detection: The derivatized, volatile analytes are separated on a capillary column (e.g., a DB-5ms column) and subsequently detected by a mass spectrometer. nih.govnih.gov The high separation power of GC, especially when used in a two-dimensional setup (GCxGC), combined with the sensitivity of MS, allows for the detection and identification of trace-level metabolites and adducts in complex biological samples. nih.govresearchgate.net

The table below outlines a general workflow for GC-MS analysis of polar metabolites, which would be applicable to derivatized N-(2-carbamoylethyl)oxazolidinone.

| Step | Description |

| 1. Sample Preparation | Extraction of the analyte from the matrix (e.g., biological fluid). |

| 2. Derivatization | Two-step reaction: methoximation followed by silylation to increase volatility. nih.gov |

| 3. GC Separation | Injection into a GC system with a capillary column for separation. |

| 4. MS Detection | Ionization (typically Electron Ionization) and mass analysis for identification and quantification. |

Spectroscopic Characterization Methods

Spectroscopic methods are essential for elucidating and confirming the chemical structure of molecules.

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, FTIR would be used to confirm the presence of the key oxazolidinone and amide functionalities. The spectra of related oxazolidinone compounds show characteristic absorption bands. researchgate.netnist.gov

Expected Characteristic Peaks for this compound:

N-H Stretch (Amide): A peak around 3300-3500 cm⁻¹.

C=O Stretch (Oxazolidinone Carbonyl): A strong absorption band typically appears around 1750 cm⁻¹.

C=O Stretch (Amide I band): A strong absorption around 1650 cm⁻¹.

N-H Bend (Amide II band): A peak around 1550 cm⁻¹.

C-O-C Stretch (Ether in the ring): Bands in the 1000-1300 cm⁻¹ region.

The following table lists the expected FTIR absorption ranges for the principal functional groups.

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| Amide N-H Stretch | 3300 - 3500 |

| C-H Stretch | 2850 - 3000 |

| Oxazolidinone C=O Stretch | ~1750 |

| Amide C=O Stretch | ~1650 |

| Amide N-H Bend | ~1550 |

| C-O-C Stretch | 1000 - 1300 |

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the definitive structural elucidation of organic molecules in solution. Both ¹H NMR and ¹³C NMR would be used to confirm the complete structure of this compound by providing information about the chemical environment of each proton and carbon atom. arkat-usa.orgchemicalbook.comresearchgate.net

¹H NMR Spectroscopy:

The protons on the oxazolidinone ring would appear as multiplets in the 3.5-4.5 ppm range. chemicalbook.com

The ethyl group protons (-CH₂-CH₂-) would show distinct signals, likely as triplets, with the protons closer to the nitrogen atoms being more deshielded (shifted downfield).

The amide N-H proton would appear as a broad singlet, typically downfield.

¹³C NMR Spectroscopy:

The carbonyl carbon of the oxazolidinone ring is highly characteristic and would appear significantly downfield, around 155-160 ppm. arkat-usa.org

The carbonyl carbon of the amide side chain would also be downfield, typically around 170 ppm.

The carbons of the oxazolidinone ring and the ethyl side chain would appear in the aliphatic region of the spectrum.

The table below shows the expected chemical shift ranges for this compound.

| Atom Type | Expected Chemical Shift (δ, ppm) |

| ¹³C NMR | |

| Oxazolidinone C=O | 155 - 160 |

| Amide C=O | ~170 |

| Oxazolidinone CH₂ | 40 - 70 |

| Ethyl CH₂ | 30 - 50 |

| ¹H NMR | |

| Amide N-H | 5.0 - 8.0 (broad) |

| Oxazolidinone CH₂ | 3.5 - 4.5 |

| Ethyl CH₂ | 2.5 - 4.0 |

Electr(o)ochemical Methods

Electrochemical methods offer a rapid, affordable, and selective alternative for the quantification of electroactive compounds like oxazolidinones. nih.govmdpi.com Techniques such as voltammetry measure the current response of a substance to an applied potential. These methods have been successfully developed for the determination of oxazolidinone antibiotics like Linezolid in pharmaceutical preparations and biological fluids. mdpi.com The applicability to this compound would depend on the electroactive nature of the molecule, which is likely given the presence of the oxazolidinone ring system. The analysis would involve measuring the oxidation or reduction peak current of the compound at a specific potential using an electrode, with the current being proportional to the concentration of the analyte.

Capillary Electrophoresis in Analytical Separations

Capillary electrophoresis (CE) is a powerful and versatile separation technique that has been successfully applied to the analysis of various oxazolidinone compounds. mdpi.com While less common than high-performance liquid chromatography (HPLC), CE offers unique advantages for certain analytical challenges, especially for the separation of chiral molecules (enantiomers), which is critical as the biological activity of many oxazolidinones is stereospecific. mdpi.comnih.gov

Key Research Findings for Oxazolidinone Analogs:

Chiral Separations: A primary application of CE in oxazolidinone research is the separation of enantiomers. Since many oxazolidinones are neutral molecules, chiral selectors are added to the background electrolyte (BGE) to achieve separation. Anionic cyclodextrins (CDs) have proven to be highly effective for this purpose. mdpi.com

In a study on four oxazolidinone analogs, various anionic CD derivatives were tested. The single isomeric heptakis-(6-sulfo)-β-cyclodextrin (HS-β-CD) was identified as the most successful chiral selector, achieving the highest resolution for the majority of the enantiomeric pairs studied. mdpi.com

The choice of CD and its concentration can influence not only the resolution but also the enantiomer migration order (EMO), where the order in which the enantiomers are detected can be reversed. mdpi.com This highlights the importance of method development for each specific compound.

Impurity Profiling: CE methods have been developed for the determination of impurities in oxazolidinone antibiotics. For instance, a micellar electrokinetic chromatography (MEKC) method was established to separate the antibiotic Linezolid from its achiral impurities. This method utilized a sweeping preconcentration technique to enhance detection sensitivity. nih.gov

The general conditions for CE analysis of oxazolidinones often involve using a fused-silica capillary, a phosphate (B84403) or Tris buffer as the BGE, and UV detection for analysis. mdpi.comnih.gov The specific parameters, such as buffer pH, concentration of chiral selector, and applied voltage, must be optimized for each specific analyte.

Voltammetry for Compound Detection

Electrochemical techniques, including voltammetry, offer a rapid, cost-effective, and selective alternative to chromatographic methods for the quantification of electroactive compounds like oxazolidinones. nih.gov These methods are based on measuring the current that arises from the oxidation or reduction of a compound at an electrode surface when a potential is applied. Most of the published research in this area focuses on the antibiotic Linezolid, as it is the most widely used member of the oxazolidinone class. nih.gov

Key Research Findings for Oxazolidinone Analogs:

Differential Pulse Voltammetry (DPV): A method using differential pulse voltammetry at a glassy carbon electrode was developed for the quantification of Linezolid in pharmaceutical preparations and urine. nih.gov This technique provides good sensitivity and a linear response over a defined concentration range. nih.gov

Electrode Materials: The choice of electrode material is crucial for the sensitivity and selectivity of the voltammetric method. Boron-doped diamond electrodes have also been used for the determination of Linezolid, demonstrating good performance with low limits of detection. nih.gov

The performance of voltammetric methods is typically evaluated based on key parameters such as the limit of detection (LOD), limit of quantification (LOQ), and the linear concentration range. For Linezolid, various voltammetric methods have achieved LODs in the microgram per milliliter (µg/mL) to nanogram per milliliter (ng/mL) range, demonstrating their suitability for pharmaceutical analysis. nih.gov

Future Perspectives and Emerging Directions in Oxazolidinone Chemical Research

Development of Novel Synthetic Routes with Enhanced Efficiency

The development of efficient and sustainable synthetic methods for creating oxazolidinone derivatives is a cornerstone of ongoing research. Traditional methods often involve harsh reagents and multiple steps, prompting the exploration of more streamlined and environmentally benign alternatives.

Recent advancements have focused on catalytic systems that promote the synthesis of the oxazolidinone ring with high yields and selectivity. One promising approach involves the use of binary Mg/Fe oxides as a magnetic and recyclable catalyst for the reaction between epoxides and carbamates. nih.gov This method offers good to excellent yields for a variety of oxazolidinone derivatives and allows for easy separation and reuse of the catalyst. nih.gov

Other innovative strategies include:

Microwave-assisted synthesis: The use of microwave irradiation in a chemical paste medium with a catalytic amount of nitromethane (B149229) has been shown to efficiently generate oxazolidin-2-one derivatives from urea (B33335) and ethanolamine (B43304). researchgate.net

Palladium-catalyzed N-arylation: This method allows for the synthesis of 3-aryl-2-oxazolidinones from 2-oxazolidinones and aryl bromides, with the reaction outcome being highly dependent on the choice of ligands, bases, and solvents. researchgate.net

Copper-catalyzed N-arylation: A copper-catalyzed approach using N,N'-Bis(pyridin-2-ylmethyl)oxalamide (BPMO) as a ligand enables the N-arylation of oxazolidinones with (hetero)aryl iodides at room temperature, showing excellent chemoselectivity. researchgate.net

Cycloaddition reactions: Nickel-catalyzed cycloaddition of aziridines with isocyanates provides a smooth route to iminooxazolidine derivatives. researchgate.net

These novel synthetic routes are not only enhancing the efficiency of producing known oxazolidinone-based drugs but are also opening up avenues for the creation of new analogues with potentially improved properties.

Table 1: Comparison of Novel Synthetic Routes for Oxazolidinones

| Synthetic Method | Key Features | Catalysts/Reagents | Advantages |

| Binary Mg/Fe Oxide Catalysis | Magnetic and recyclable catalyst | Mg/Fe oxides | Environmentally friendly, easy catalyst separation, good to excellent yields nih.gov |

| Microwave-Assisted Synthesis | Rapid, efficient heating | Nitromethane | Fast reaction times, high efficiency researchgate.net |

| Palladium-Catalyzed N-arylation | Forms C-N bonds | Palladium catalysts, phosphine (B1218219) ligands | Good yields for 3-aryl-2-oxazolidinones researchgate.net |

| Copper-Catalyzed N-arylation | Mild reaction conditions | Copper catalysts, BPMO ligand | Room temperature reaction, excellent chemoselectivity researchgate.net |

| Nickel-Catalyzed Cycloaddition | Forms heterocyclic rings | Nickel catalysts | Smooth synthesis of iminooxazolidine derivatives researchgate.net |

Advanced Computational Approaches for De Novo Design

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the de novo design of novel molecules with desired biological activities. For oxazolidinones, computational approaches are being used to understand structure-activity relationships (SAR) and to design new derivatives with enhanced potency and selectivity.

Three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling is a powerful technique used to correlate the chemical structure of molecules with their biological activity. A study on a series of (S)-3-Aryl-5-substituted oxazolidinones utilized the Comparative Molecular Field Analysis (CoMFA) method to develop a predictive 3D-QSAR model. nih.gov This model, which showed high predictivity, was then used to guide the synthesis of new compounds, two of which exhibited high inhibitory activity against bacterial growth. nih.gov

Other computational methods being employed in oxazolidinone research include:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. Docking studies of novel linezolid-based oxazolidinones with the 50S ribosomal subunit have provided insights into their binding affinities and molecular interactions, helping to explain their antibacterial potency. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can validate the stability of ligand-receptor complexes predicted by docking studies and provide a more dynamic picture of the molecular interactions. nih.gov